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Compound of Interest

Compound Name: Fmoc-L-Dap(N3)-OH

Cat. No.: B557526

An In-Depth Technical Guide to Fmoc-L-Dap(N3)-OH for Peptide Modification

Introduction

Fmoc-L-Dap(N3)-OH, also known by its systematic IUPAC name (2S)-3-azido-2-({[(9H-fluoren-
9-yl)methoxy]carbonyl}amino)propanoic acid, is a cornerstone building block for modern
peptide chemistry and drug development.[1] It is a derivative of L-2,3-diaminopropionic acid,
where one amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc)
group, and the side-chain amino group is modified to an azide (Ns).[1] This unique orthogonal
protection scheme allows for its seamless integration into standard Fmoc-based solid-phase
peptide synthesis (SPPS), while the azide moiety serves as a bioorthogonal handle for post-
synthetic modifications.[1][2]

The primary utility of the azide group lies in its ability to undergo highly efficient and specific
copper(l)-catalyzed azide-alkyne cycloaddition (CuUAAC) reactions, a cornerstone of "click
chemistry”.[1][2][3] This reaction enables the covalent ligation of the peptide to a vast array of
alkyne-containing molecules, including fluorophores, imaging agents, cytotoxic drugs, or
polyethylene glycol (PEG) chains, with exceptional yields and under mild, aqueous conditions.

[2][3]

Core Features and Applications

The versatility of Fmoc-L-Dap(N3)-OH stems from its dual functionality. The Fmoc group
dictates its role in peptide elongation, while the azide group provides a latent reactive site for
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conjugation.

o Peptide Synthesis: It serves as a standard building block in automated or manual Fmoc-
SPPS, allowing for the precise placement of an azide group at any desired position within a
peptide sequence.[1][2]

» Bioconjugation and "Click Chemistry": The azide functionality is the key enabler for CUAAC
reactions. This allows for the efficient conjugation of peptides to other molecules or
biomolecules, facilitating the creation of complex architectures like antibody-drug conjugates
(ADCs), targeted imaging probes, and hydrogels.[1][2] The resulting 1,2,3-triazole linkage is
chemically robust, mimicking the geometry of a native amide bond while being resistant to
hydrolysis and enzymatic degradation.[3]

» Drug Development: By enabling targeted delivery and modification, the incorporation of this
amino acid can enhance the therapeutic properties of peptides, improving their stability,
targeting, and release profiles.[4]

Chemical and Physical Properties

The fundamental properties of Fmoc-L-Dap(N3)-OH are summarized below.

Property Value

CAS Number 684270-46-0[5]

Molecular Formula C1sH16N4O4[1][5]

Molecular Weight 352.34 g/mol [1][5][6]

Synonyms Fmoc-B-azido-Ala-OH, Fmoc-L-azidoalanine,
Fmoc-Aza-OH[5][7]

Appearance White to off-white solid

Purity Typically 299% (HPLC)[6]

Storage Temperature 2-8°C[6]

Experimental Workflow and Visualization
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The general workflow for utilizing Fmoc-L-Dap(N3)-OH involves two main stages: peptide
synthesis and post-synthetic modification. This process is outlined in the diagram below.

Stage 1: Solid-Phase Peptide Synthesis (SPPS)
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Diagram 1: Overall workflow for peptide modification.

The core of the post-synthetic modification is the copper-catalyzed azide-alkyne cycloaddition
(CuAAC) reaction.
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Diagram 2: The CuAAC 'Click’ Chemistry reaction.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-L-Dap(N3)-OH via
SPPS

This protocol describes the manual coupling of Fmoc-L-Dap(N3)-OH onto a growing peptide
chain on a solid support (e.g., Rink Amide resin).

Materials:

Peptide synthesis vessel
e Fmoc-protected peptide-resin
e Fmoc-L-Dap(N3)-OH

e Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium
hexafluorophosphate) or PyBOP

o Base: DIPEA (N,N-Diisopropylethylamine)
» Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

o Deprotection Solution: 20% (v/v) piperidine in DMF
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Methodology:

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

Fmoc Deprotection: Drain the DMF. Add the deprotection solution to the resin and agitate for
5 minutes. Drain and repeat for an additional 15 minutes.

Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times)
to remove all traces of piperidine.

Coupling Activation: In a separate vial, dissolve Fmoc-L-Dap(N3)-OH (3 eq. relative to resin
loading), HBTU (2.9 eq.), and DIPEA (6 eg.) in a minimal amount of DMF. Allow the mixture
to pre-activate for 2-5 minutes.

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room
temperature for 1-2 hours.

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a
negative result indicates a complete reaction). If the test is positive, continue coupling for
another hour.

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and
DCM (3 times).

Elongation: The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Post-Synthetic Modification via CUAAC
Reaction

This protocol describes the conjugation of an alkyne-modified molecule to the azide-containing

peptide in solution after cleavage from the resin.

Materials:

Lyophilized azide-functionalized peptide

Alkyne-functionalized molecule (e.g., alkyne-fluorophore)
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o Copper(ll) Sulfate (CuSOa) stock solution (e.g., 20 mM in water)
e Sodium Ascorbate (NaAsc) stock solution (e.g., 100 mM in water, freshly prepared)

e Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) stock solution (e.g., 50 mM in
water)

e Solvent System: A buffered aqueous solution, such as PBS, potentially with a co-solvent like
DMSO or t-butanol to aid solubility.

Methodology:

» Peptide Dissolution: Dissolve the purified, lyophilized azide-peptide in the chosen solvent
system to a final concentration of approximately 1-2 mM.

o Reagent Preparation: In a microcentrifuge tube, combine the azide-peptide solution and the
alkyne-molecule (1.2-1.5 eq.).

o Catalyst Premix: In a separate tube, premix the CuSOa solution (e.g., 0.1 eq.) and the
THPTA ligand solution (e.g., 0.5 eq.).

o Reaction Initiation: Add the CuSO4/THPTA premix to the peptide/alkyne solution. Initiate the
reaction by adding the freshly prepared sodium ascorbate solution (e.g., 1.0 eq.).

 Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4
hours. Protect the reaction from light if using a light-sensitive molecule.

e Monitoring: Monitor the reaction progress using LC-MS to observe the consumption of the
starting peptide and the formation of the triazole-conjugated product.

 Purification: Once the reaction is complete, purify the final peptide conjugate from excess
reagents and catalyst using reverse-phase HPLC (RP-HPLC).

» Final Product: Lyophilize the pure fractions to obtain the final conjugate as a powder.

Quantitative Data Summary
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The efficiency of the modification process is critical. The following table summarizes typical
quantitative parameters for the CUAAC reaction.

Parameter Typical Value /| Condition Notes

The CuAAC reaction is highly
Reaction Yield >95% to quantitative efficient, often proceeding to

completion.[8]

Dependent on substrate
Reaction Time 30 minutes - 4 hours concentration, temperature,

and catalytic system.[9]

The reaction proceeds readily

Temperature Room Temperature ] ] »
under mild ambient conditions.
The reaction is tolerant of a
wide pH range, making it

pH Range 4-11

suitable for biological buffers.

[3]

] (Relative to the limiting
Reagent Equivalents ) )
reagent, typically the peptide)

A slight excess is used to drive
Alkyne-Molecule 1.2-2.0eq. ) )
the reaction to completion.[8]

Catalytic amounts are
CuSOa 0.1-0.25eq. o
sufficient.[8]

Used in excess of copper to
Ligand (e.g., THPTA) 0.5-1.0 eq. stabilize the Cu(l) state and
accelerate the reaction.[10]

Ensures the copper remains in
Reductant (NaAsc) 1.0-5.0 eq. the active Cu(l) oxidation state.
[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b557526?utm_src=pdf-custom-synthesis
https://www.smolecule.com/products/s763350
https://pmc.ncbi.nlm.nih.gov/articles/PMC6270195/
https://www.jpt.com/products-services/peptide-modifications/click-chemistry/
https://pubs.rsc.org/en/content/articlehtml/2018/ob/c8ob01617h
https://pubs.rsc.org/en/content/articlehtml/2018/ob/c8ob01617h
https://www.scbt.com/p/fmoc-l-dap-n3-oh-684270-46-0
https://iris-biotech.de/challenge
https://chempep.com/product/fmoc-dapn3-oh/
https://pubs.acs.org/doi/10.1021/acs.orglett.8b03261
https://broadpharm.com/protocol_files/azide_alkyne_click_chemistry
https://pmc.ncbi.nlm.nih.gov/articles/PMC3404492/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3404492/
https://www.benchchem.com/product/b557526#key-features-of-fmoc-l-dap-n3-oh-for-peptide-modification
https://www.benchchem.com/product/b557526#key-features-of-fmoc-l-dap-n3-oh-for-peptide-modification
https://www.benchchem.com/product/b557526#key-features-of-fmoc-l-dap-n3-oh-for-peptide-modification
https://www.benchchem.com/product/b557526#key-features-of-fmoc-l-dap-n3-oh-for-peptide-modification
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557526?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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